3-Methylthiophene-2-carboximidamide
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Overview
Description
3-Methylthiophene-2-carboximidamide is a heterocyclic compound containing a thiophene ring substituted with a methyl group at the third position and a carboximidamide group at the second position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthiophene-2-carboximidamide typically involves the following steps:
Formation of 3-Methylthiophene-2-carboxaldehyde: This can be achieved through the reaction of mercaptoacetaldehyde with methyl vinyl ketone in the presence of a base, followed by cyclization and dehydrogenation.
Conversion to this compound: The carboxaldehyde is then converted to the carboximidamide through a reaction with ammonia or an amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Methylthiophene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboximidamide group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles like halogens or nucleophiles like amines under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Methylthiophene-2-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Methylthiophene-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboximidamide group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- 3-Methylthiophene-2-carboxaldehyde
- 2-Methylthiophene
- 3-Methylthiophene
Comparison: 3-Methylthiophene-2-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties. Compared to 3-Methylthiophene-2-carboxaldehyde, it has enhanced hydrogen bonding capabilities. Compared to 2-Methylthiophene and 3-Methylthiophene, it has additional functional groups that allow for more diverse chemical reactions and applications .
Properties
Molecular Formula |
C6H8N2S |
---|---|
Molecular Weight |
140.21 g/mol |
IUPAC Name |
3-methylthiophene-2-carboximidamide |
InChI |
InChI=1S/C6H8N2S/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H3,7,8) |
InChI Key |
MLDVGYICGZVZGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=N)N |
Origin of Product |
United States |
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